Bienvenue dans la boutique en ligne BenchChem!

Fluoxetine Succinamic Acid

Pharmaceutical Reference Standards Impurity Profiling USP Compliance

Fluoxetine Succinamic Acid (CAS 1026723-45-4) is the USP-designated Fluoxetine Related Compound C, an essential impurity reference standard for ANDA submissions and commercial QC batch release. Its unique succinamic acid moiety confers distinct chromatographic retention and spectrometric properties not shared by fluoxetine, norfluoxetine, or other USP impurities. Using this exact standard ensures traceability, regulatory compliance, and accurate quantification of this specific impurity in HPLC/UPLC methods. Substituting with analogs compromises method validity and risks regulatory rejection. ≥98% purity. For research and analytical use only; not for human or veterinary therapeutic use.

Molecular Formula C21H22F3NO4
Molecular Weight 409.4 g/mol
CAS No. 1026723-45-4
Cat. No. B195944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxetine Succinamic Acid
CAS1026723-45-4
Synonyms4-(methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid
Molecular FormulaC21H22F3NO4
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O
InChIInChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28)
InChIKeySAIPSZMZTANCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite clumpy powder

Structure & Identifiers


Interactive Chemical Structure Model





Fluoxetine Succinamic Acid (CAS 1026723-45-4): Chemical Identity and Procurement-Relevant Baseline Data


Fluoxetine Succinamic Acid (CAS 1026723-45-4) is a chemically defined derivative of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, possessing the molecular formula C21H22F3NO4 and a molecular weight of 409.40 g/mol [1]. It is systematically named 4-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid [1]. This compound is formally recognized by the United States Pharmacopeia (USP) as Fluoxetine Related Compound C, serving as a designated impurity reference standard for the quality control and analytical testing of fluoxetine drug substances and finished pharmaceutical products [2]. Unlike fluoxetine itself, which is an active pharmaceutical ingredient (API) with pharmacological effects, Fluoxetine Succinamic Acid is strictly a reference standard intended for analytical and research applications, not for human or animal therapeutic use [3].

Why Fluoxetine Succinamic Acid Cannot Be Substituted with Generic Fluoxetine or Other In-Class Impurity Standards


Substituting Fluoxetine Succinamic Acid with fluoxetine API, norfluoxetine metabolite, or structurally distinct USP fluoxetine impurities (e.g., Fluoxetine Related Compound B, an N-desmethyl derivative) would introduce uncontrolled analytical variability and compromise regulatory compliance . Fluoxetine Succinamic Acid is distinguished by its unique succinamic acid functional group (a 4-oxobutanoic acid moiety attached via an amide linkage to the methylated nitrogen), a structural feature that confers specific chromatographic retention behavior and spectrometric properties not shared by fluoxetine, norfluoxetine, or other related compounds [1]. In the context of USP-compliant method validation for Abbreviated New Drug Applications (ANDAs) or commercial quality control, the use of the exact USP-designated impurity standard—Fluoxetine Related Compound C—is required to ensure accurate identification, quantification, and system suitability assessment of this specific impurity in fluoxetine drug products . Any deviation to a generic or structurally dissimilar analog would invalidate the traceability of analytical results to the official USP monograph, potentially resulting in regulatory rejection or failed batch release .

Quantitative Differentiation Evidence for Fluoxetine Succinamic Acid (CAS 1026723-45-4) Relative to Comparators


Structural Differentiation: Succinamic Acid Moiety as the Defining Feature for USP Monograph Compliance

Fluoxetine Succinamic Acid is chemically defined as 4-(methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amino)-4-oxobutanoic acid, as specified in the USP monograph [1]. This structure differs from fluoxetine, which has the formula C17H18F3NO and a molecular weight of 309.33 g/mol, through the addition of a succinamic acid group (4-oxobutanoic acid) at the amine nitrogen [2]. Relative to Fluoxetine Related Compound B (N-methyl-3-phenylpropan-1-amine; CAS 23580-89-4; C10H15N; MW 149.23 g/mol), Fluoxetine Succinamic Acid possesses a substantially higher molecular weight (409.40 vs. 149.23 g/mol), a trifluoromethylphenoxy moiety, and an intact propyl chain, resulting in distinct chromatographic retention and mass spectrometric fragmentation [3]. These structural differences are the basis for its designation as USP Related Compound C rather than any other impurity class.

Pharmaceutical Reference Standards Impurity Profiling USP Compliance

Purity Specification for Analytical Method Validation and Quality Control

Fluoxetine Succinamic Acid is available with a minimum purity specification of 98% as determined by HPLC . A specific lot from Allmpus is certified at 95% purity by HPLC [1]. This purity level is suitable for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production . The USP Reference Standard grade is supplied with comprehensive characterization data compliant with regulatory guidelines and offers traceability against pharmacopeial standards . For comparison, typical pharmaceutical-grade fluoxetine hydrochloride API is manufactured to purity specifications exceeding 99%, reflecting its intended therapeutic use; however, such high-purity API cannot substitute for a structurally distinct impurity standard in chromatographic system suitability tests or impurity quantification [2].

Reference Standard Purity Method Validation Quality Control

Designated Role in USP Fluoxetine Monograph Impurity Testing

Fluoxetine Succinamic Acid is explicitly designated as Fluoxetine Related Compound C in the United States Pharmacopeia (USP) monograph for fluoxetine [1]. This designation mandates its use as the reference standard for identifying and quantifying this specific impurity in fluoxetine drug substances and finished products. The USP Reference Standard is supplied for use in specified quality tests and assays as outlined in the USP compendia [2]. In contrast, Fluoxetine Related Compound B (N-methyl-3-phenylpropan-1-amine) is a distinct impurity arising from a different synthetic pathway or degradation route, and the USP monograph requires separate reference standards for each designated related compound [3]. The use of Fluoxetine Succinamic Acid (Related Compound C) is not interchangeable with Related Compound B or any other impurity standard in the official monograph.

USP Monograph Compliance Impurity Testing Regulatory Submission

Recommended Application Scenarios for Fluoxetine Succinamic Acid (CAS 1026723-45-4) Based on Quantitative Evidence


USP Monograph-Compliant Impurity Profiling for Fluoxetine Drug Substance and Finished Product Release Testing

Fluoxetine Succinamic Acid is the mandatory reference standard for the identification and quantification of Fluoxetine Related Compound C as specified in the USP fluoxetine monograph. In this scenario, the compound is used to prepare standard solutions for HPLC system suitability testing, to establish relative retention times for impurity peak identification, and to generate calibration curves for the quantification of this specific impurity in bulk drug substances and finished pharmaceutical products. The use of the exact USP-designated standard is a regulatory requirement for ANDA submissions and commercial batch release .

Analytical Method Development and Validation (AMV) for Generic Fluoxetine Formulations

In the development of stability-indicating HPLC or UPLC methods for generic fluoxetine products, Fluoxetine Succinamic Acid serves as a critical impurity marker for assessing method specificity, resolution, and accuracy. The compound is used to challenge chromatographic methods by demonstrating adequate separation between fluoxetine API, Fluoxetine Related Compound C, and other specified impurities (e.g., Related Compound B). Method validation parameters including linearity, accuracy (recovery), and precision are established using certified reference standards of this impurity, with purity specifications of ≥98% providing the necessary quantitative reliability .

Forced Degradation Studies to Assess Fluoxetine Drug Product Stability

Fluoxetine Succinamic Acid is a potential degradation product of fluoxetine under oxidative stress conditions. In forced degradation studies (e.g., exposure to hydrogen peroxide), the compound is used as a reference standard to confirm the identity and quantify the levels of this specific impurity formed. This application supports the establishment of impurity acceptance criteria in drug product specifications and demonstrates the stability-indicating capability of the analytical method .

Quality Control and Batch-to-Batch Consistency Verification in Commercial Manufacturing

During the commercial production of fluoxetine hydrochloride API and finished dosage forms, Fluoxetine Succinamic Acid is employed in routine quality control testing to verify that impurity levels remain within the acceptance limits defined in the USP monograph. The use of a certified reference standard with traceability to USP ensures that analytical results are defensible during regulatory inspections and that batch-to-batch consistency is maintained throughout the product lifecycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoxetine Succinamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.